1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride
Overview
Description
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the enzyme’s ability to catalyze the hydration of carbon dioxide. This can have downstream effects on various biochemical pathways, particularly those involved in maintaining pH balance and fluid balance in the body .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties
Result of Action
The compound’s interaction with the Carbonic Anhydrase-II enzyme results in the inhibition of the enzyme’s activity . This can lead to changes in pH and fluid balance within the body. The specific molecular and cellular effects of this action would depend on the extent of enzyme inhibition and the physiological context in which it occurs.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the presence of other molecules that compete for binding to the Carbonic Anhydrase-II enzyme Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . These interactions are primarily based on the compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with the active sites of these enzymes .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting cell cycle progression . Additionally, this compound can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This interaction ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit AChE and BuChE is attributed to its binding interactions with the active sites of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that triazole derivatives, including this compound, exhibit high chemical stability, making them resistant to acidic or basic hydrolysis and oxidation . Prolonged exposure to the compound can lead to gradual degradation and reduced efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which play a crucial role in the compound’s detoxification and elimination from the body . Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein (P-gp), which regulate its intracellular concentration . Additionally, binding proteins, such as albumin, can facilitate the compound’s distribution within the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . The subcellular localization of the compound can influence its activity, stability, and overall therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields .
Starting Materials: Phenylacetylene and sodium azide.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent.
Procedure: The phenylacetylene is reacted with sodium azide under the catalytic conditions to form the triazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl triazole derivatives.
Scientific Research Applications
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties. .
Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Contains a carbonyl group instead of an amine.
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethane: Lacks the amine group.
Uniqueness
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is unique due to the presence of both the triazole ring and the amine group, which confer distinct chemical reactivity and biological activity. The amine group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications .
Properties
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQUBLBHKROJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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